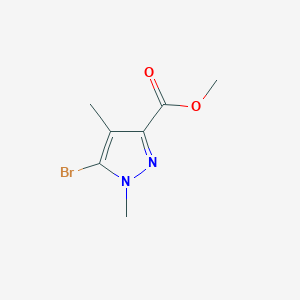

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative with a methyl ester group at position 3 and methyl substituents at positions 1 and 4. Its molecular formula is C₈H₉BrN₂O₂ (molecular weight: 245.08 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the bromine atom and the ester functional group.

Properties

IUPAC Name |

methyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)9-10(2)6(4)8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOLRPPBSGPBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under controlled conditions . The reaction is often catalyzed by acids or bases, and the use of solvents like ethanol or methanol can enhance the yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate has been identified as a potential candidate for antitumor drug development. Its derivatives are being explored for their ability to inhibit phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth and metabolism. PI3K inhibitors are crucial in cancer therapy due to their role in tumor cell proliferation and survival .

Mechanisms of Action

Research indicates that the compound may interact with biological targets through various mechanisms. These interactions are essential for understanding its pharmacological profile and therapeutic applications. Studies have shown that modifications of the pyrazole structure can enhance biological activity, making it a versatile scaffold for drug design .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of other bioactive compounds. The synthetic routes often involve reactions that yield derivatives with improved efficacy against specific biological targets.

Table 1: Synthetic Routes and Yield Data

| Synthetic Method | Yield (%) | Reference |

|---|---|---|

| Iron-catalyzed regioselective synthesis | 85 | |

| Visible light catalysis | 90 | |

| Tandem catalytic cross-coupling | 75 |

Research Applications

Biological Studies

The compound is utilized in various biological studies to assess its interactions with cellular pathways. For instance, it has been studied for its effects on calcium channel regulation, which is relevant in treating conditions like rheumatoid arthritis and asthma .

Case Study: Calcium Channel Inhibition

A study demonstrated that derivatives of this compound could act as calcium release-activated calcium channel (CRAC) inhibitors. This activity suggests potential therapeutic uses in inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has applications in industrial chemistry for the synthesis of agrochemicals and other specialty chemicals.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Used as intermediates for herbicides and fungicides |

| Specialty Chemicals | Synthesis of complex organic molecules |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative LC/MS Data

Table 2: Commercial Availability and Purity

| Compound Name | CAS Number | Purity | Supplier |

|---|---|---|---|

| This compound | Not provided | ≥95% | Specialty chemical vendors |

| Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate | 1707370-05-5 | 95% | Catalog suppliers |

Biological Activity

Methyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₇H₈BrN₃O₂ and a molecular weight of approximately 233.07 g/mol. The compound features a pyrazole ring with two methyl groups at the first and fourth positions and a bromine atom at the fifth position, contributing to its unique chemical properties.

Synthesis Methods:

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyrazole Ring: Using hydrazine derivatives with appropriate carbonyl compounds.

- Bromination: Introducing the bromine atom at the fifth position through electrophilic substitution.

- Carboxylation: Adding a carboxylate group to enhance biological activity.

These methods allow for efficient synthesis while maintaining high yields of the desired product.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity: The compound has been shown to inhibit the growth of certain tumor cell lines, potentially through mechanisms involving phosphatidylinositol-3-kinase (PI3K) inhibition .

- Anti-inflammatory Properties: It may act as an inhibitor of calcium release-activated calcium channels (CRAC), which are implicated in inflammatory conditions such as rheumatoid arthritis and asthma .

- Antioxidant Activity: Some studies suggest that pyrazole derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of PI3K pathways | |

| Anti-inflammatory | CRAC channel inhibition | |

| Antioxidant | Scavenging free radicals |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Efficacy Study:

A study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential use as an antitumor agent. -

Inflammation Model:

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced edema comparable to standard anti-inflammatory drugs like indomethacin. This supports its potential therapeutic use in inflammatory diseases . -

Mechanistic Insights:

Molecular docking studies have revealed that this compound interacts with specific protein targets involved in tumor growth and inflammation, providing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.